molecular formula C4H6N4O11 B3368303 1,3-Propanediol, 2-nitro-2-[(nitrooxy)methyl]-, dinitrate (ester) CAS No. 20820-44-4

1,3-Propanediol, 2-nitro-2-[(nitrooxy)methyl]-, dinitrate (ester)

Cat. No.: B3368303
CAS No.: 20820-44-4
M. Wt: 286.11 g/mol
InChI Key: LQVCBLBPWSZOPA-UHFFFAOYSA-N
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Description

1,3-Propanediol, 2-nitro-2-[(nitrooxy)methyl]-, dinitrate (ester): is a chemical compound with the molecular formula C5H9N3O9 and a molecular weight of 255.1397 . This compound is known for its applications in various scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Propanediol, 2-nitro-2-[(nitrooxy)methyl]-, dinitrate (ester) involves the nitration of 1,3-propanediol. The reaction typically requires the use of nitric acid and sulfuric acid as nitrating agents. The process involves careful control of temperature and reaction time to ensure the formation of the desired dinitrate ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Safety measures are crucial due to the explosive nature of nitrates.

Chemical Reactions Analysis

Types of Reactions

1,3-Propanediol, 2-nitro-2-[(nitrooxy)methyl]-, dinitrate (ester) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various nitro and amino derivatives, which can be further utilized in different chemical processes .

Scientific Research Applications

1,3-Propanediol, 2-nitro-2-[(nitrooxy)methyl]-, dinitrate (ester) has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: Studied for its potential effects on biological systems, including its role as a nitric oxide donor.

    Medicine: Investigated for its potential therapeutic applications, particularly in cardiovascular research due to its vasodilatory properties.

    Industry: Utilized in the manufacture of explosives and propellants due to its high energy content.

Mechanism of Action

The mechanism of action of 1,3-Propanediol, 2-nitro-2-[(nitrooxy)methyl]-, dinitrate (ester) involves the release of nitric oxide (NO) upon decomposition. Nitric oxide is a potent vasodilator that relaxes smooth muscle cells in blood vessels, leading to increased blood flow. This compound targets the nitric oxide signaling pathway, which plays a crucial role in various physiological processes .

Comparison with Similar Compounds

Similar Compounds

    1,3-Propanediol, 2-methyl-2-[(nitrooxy)methyl]-, dinitrate (ester): Similar in structure but with a methyl group instead of a nitro group.

    Trimethylolethane trinitrate: Another nitrate ester with similar explosive properties.

    Tris(hydroxymethyl)ethane trinitrate: A related compound used in similar applications.

Uniqueness

1,3-Propanediol, 2-nitro-2-[(nitrooxy)methyl]-, dinitrate (ester) is unique due to its specific molecular structure, which allows for the controlled release of nitric oxide. This property makes it particularly valuable in medical research and industrial applications where precise control over nitric oxide release is required .

Properties

IUPAC Name

[2-nitro-3-nitrooxy-2-(nitrooxymethyl)propyl] nitrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O11/c9-5(10)4(1-17-6(11)12,2-18-7(13)14)3-19-8(15)16/h1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQVCBLBPWSZOPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO[N+](=O)[O-])(CO[N+](=O)[O-])[N+](=O)[O-])O[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60885153
Record name 1,3-Propanediol, 2-nitro-2-[(nitrooxy)methyl]-, 1,3-dinitrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60885153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20820-44-4
Record name Nitroisobutylglycerol trinitrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20820-44-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Propanediol, 2-nitro-2-[(nitrooxy)methyl]-, 1,3-dinitrate
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3-Propanediol, 2-nitro-2-[(nitrooxy)methyl]-, 1,3-dinitrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60885153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-nitro-2-[(nitrooxy)methyl]propane-1,3-diyl dinitrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.040
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1,3-Propanediol, 2-nitro-2-[(nitrooxy)methyl]-, dinitrate (ester)
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1,3-Propanediol, 2-nitro-2-[(nitrooxy)methyl]-, dinitrate (ester)
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1,3-Propanediol, 2-nitro-2-[(nitrooxy)methyl]-, dinitrate (ester)
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1,3-Propanediol, 2-nitro-2-[(nitrooxy)methyl]-, dinitrate (ester)
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1,3-Propanediol, 2-nitro-2-[(nitrooxy)methyl]-, dinitrate (ester)
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